molecular formula C5H7NO5 B12281332 2-(Carboxyformamido)propanoic acid

2-(Carboxyformamido)propanoic acid

Cat. No.: B12281332
M. Wt: 161.11 g/mol
InChI Key: TZPZMVZGJVYAML-UHFFFAOYSA-N
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Description

2-(Carboxyformamido)propanoic acid is a chemical building block of significant interest in medicinal chemistry, particularly in the development of novel agents that target Prostate-Specific Membrane Antigen (PSMA) . PSMA is a well-validated biomarker highly expressed in prostate cancer cells. Compounds featuring the carboxyformamido (also known as oxamoyl) moiety, similar in structure to this reagent, have been synthesized and evaluated as potent PSMA inhibitors with picomolar to nanomolar affinity (Ki values ranging from 0.08 nM to 8.98 nM) . This high potency makes derivatives valuable for creating targeted diagnostic and therapeutic agents. Researchers are utilizing this scaffold to develop conjugated ligands for specific applications, such as fluorescently tagged compounds for selectively staining PSMA-positive cells in vitro or near-infrared dye conjugates that can effectively image tumors in murine xenograft models . The compound contains multiple carboxylic acid functional groups, which are characteristic of carboxylate-based inhibitors that bind to the PSMA active site . As a versatile intermediate, it enables the synthesis of more complex molecules for oncological research. This product is intended for research purposes only and is not for diagnostic or therapeutic use. Handling should be performed by qualified laboratory personnel in accordance with all applicable safety regulations.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(oxaloamino)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7NO5/c1-2(4(8)9)6-3(7)5(10)11/h2H,1H3,(H,6,7)(H,8,9)(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZPZMVZGJVYAML-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)NC(=O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Nomenclature and Stereochemical Aspects of 2 Carboxyformamido Propanoic Acid

Systematic Nomenclature and Common Synonyms of the Chemical Compound

The systematic naming of organic compounds follows the rules established by the International Union of Pure and Applied Chemistry (IUPAC). libretexts.org For 2-(carboxyformamido)propanoic acid, the IUPAC name is derived by identifying the parent carbon chain, which is propanoic acid, and naming the substituent at the second carbon atom. The substituent, -NHC(=O)C(=O)OH, is termed "carboxyformamido."

While direct synonyms for this compound are not widely documented, a closely related and more extensively studied compound is 2-amino-3-(carboxyformamido)propanoic acid. nih.gov The IUPAC name for this related compound is 2-amino-3-(oxaloamino)propanoic acid. nih.gov It is associated with a variety of synonyms, largely stemming from its biological and historical context.

Table 1: Nomenclature and Synonyms of a Related Compound: 2-Amino-3-(carboxyformamido)propanoic acid

Type Name Source
IUPAC Name2-amino-3-(oxaloamino)propanoic acid nih.gov
Common Synonym(2-amino-2-carboxymethyl)-L-oxamic acid nih.gov
Common Synonym2-oxalylamino-3-aminopropionic acid nih.gov
Common Synonym3-amino-N-(carboxycarbonyl)-DL-alanine nih.gov
Common Synonymbeta-N-oxalylamino-L-alanine nih.gov
Common SynonymDencichine nih.gov
Common SynonymL-BOAA nih.gov
Common SynonymODAP nih.gov

This table presents data for a related compound due to the limited availability of direct information for this compound.

Chirality and Enantiomeric Forms of this compound

Chirality is a geometric property of some molecules that are non-superimposable on their mirror images. libretexts.org A common cause of chirality in organic molecules is the presence of a tetrahedral carbon atom bonded to four different groups, known as a chiral center. libretexts.org

Propanoic acid (CH₃CH₂COOH) itself is not chiral as it possesses a plane of symmetry. libretexts.org However, the substitution at the second carbon (C-2) of the propanoic acid backbone with a carboxyformamido group introduces a chiral center. This is because the C-2 atom becomes bonded to four different substituents: a hydrogen atom, a carboxyl group (-COOH), a methyl group (-CH₃), and the carboxyformamido group (-NHC(=O)C(=O)OH). The presence of this chiral center means that this compound can exist as a pair of enantiomers: the (R)- and (S)-forms. These enantiomers are mirror images of each other and may exhibit different biological activities.

While direct research on the (S)-enantiomer of this compound is limited, studies have investigated more complex molecules incorporating the (S)-carboxyformamido propanoic acid scaffold. For instance, a 2020 study in the Journal of Medicinal Chemistry reported on the synthesis and evaluation of (S)-3-(carboxyformamido)-2-(3-(carboxymethyl)ureido)propanoic acids as potent ligands for the prostate-specific membrane antigen (PSMA). nih.gov

In this research, a series of ligands were synthesized with modifications to target PSMA, which is a valuable target for prostate cancer imaging and therapy. nih.gov The study found that these compounds, which feature the (S)-configuration at the carbon bearing the carboxyformamido group, exhibited high binding affinities to PSMA. nih.gov The most potent ligands in the series demonstrated Ki values in the nanomolar range, indicating strong inhibition of the antigen. nih.gov This research highlights the potential utility of the (S)-carboxyformamido propanoic acid structure as a building block in the design of targeted therapeutic and diagnostic agents. nih.gov

Synthetic Methodologies and Chemical Transformations of 2 Carboxyformamido Propanoic Acid

Chemical Synthesis Routes for 2-(Carboxyformamido)propanoic Acid

The creation of this compound hinges on the formation of an amide linkage between an amino group and a derivative of oxalic acid. The following sections detail the principal strategies employed for this purpose.

The direct reaction between a carboxylic acid and an amine to form an amide is often inefficient due to the formation of a stable ammonium (B1175870) carboxylate salt. acs.org To overcome this, the carboxylic acid is typically activated to increase its electrophilicity. nih.gov Common activating agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), which facilitate amide bond formation by converting the carboxylic acid into a more reactive intermediate. acs.org

The use of coupling additives such as 1-hydroxybenzotriazole (B26582) (HOBt) and 4-dimethylaminopyridine (B28879) (DMAP) can further enhance the reaction rate and suppress side reactions. rsc.org For instance, a combination of EDC, DMAP, and a catalytic amount of HOBt has been shown to be effective for the coupling of various amines and carboxylic acids, particularly for electron-deficient systems. rsc.org The reaction typically proceeds by the formation of a highly reactive HOBt ester, which then readily reacts with the amine. rsc.org

The general mechanism for carbodiimide-mediated amide coupling is outlined below:

The carboxylic acid reacts with the carbodiimide (B86325) (e.g., EDC) to form a highly reactive O-acylisourea intermediate.

In the presence of HOBt, the O-acylisourea is converted to a more stable and selective HOBt ester.

The amine nucleophilically attacks the activated ester, leading to the formation of the desired amide and the release of HOBt.

The urea (B33335) byproduct, derived from the carbodiimide, is typically soluble in water and can be removed during aqueous workup. acs.org

Catalysis plays a crucial role in modern amide synthesis, offering milder reaction conditions and improved efficiency. While specific catalytic systems for the direct synthesis of this compound are not extensively documented, general principles of catalytic amide formation are applicable.

Recent advancements in catalysis have also explored the use of photoredox catalysis for the synthesis of unnatural amino acids. rsc.orgresearchgate.netrsc.org These methods often involve the generation of radical intermediates under mild, visible-light-promoted conditions, offering a novel approach to C-C and C-N bond formation. While not yet specifically applied to this compound, these innovative catalytic strategies hold potential for future synthetic routes.

The most logical precursors for the synthesis of this compound are L-aspartic acid and a derivative of oxalic acid. A practical synthetic route for a closely related compound, N-β-oxalyl-L-α,β-diaminopropionic acid (ODAP), provides a valuable template. This synthesis begins with L-aspartic acid, which is converted to L-α,β-diaminopropionic acid hydrochloride. nih.gov The subsequent selective reaction of the β-amino group with potassium methyl oxalate (B1200264) yields the final product in high yields. nih.gov

Adapting this to the synthesis of this compound would likely involve the reaction of L-aspartic acid with an appropriate oxalylating agent. The challenge lies in achieving regioselectivity, specifically the acylation of the α-amino group of L-aspartic acid.

A plausible synthetic pathway could involve:

Protection of Carboxylic Acid Groups: The two carboxylic acid functionalities of L-aspartic acid would likely need to be protected, for example, as esters (e.g., methyl or benzyl (B1604629) esters), to prevent their interference in the subsequent coupling reaction.

Amide Bond Formation: The protected L-aspartic acid derivative would then be reacted with a suitable oxalic acid derivative, such as oxalyl chloride or a mono-ester of oxalic acid, in the presence of a base to neutralize the generated HCl.

Deprotection: The final step would involve the removal of the protecting groups from the carboxylic acid moieties to yield this compound.

The biosynthesis of related N-oxalyl amino acids, such as ODAP in Lathyrus sativus, involves the enzymatic reaction of L-α,β-diaminopropionic acid with oxalyl-CoA, catalyzed by an oxalyl-CoA synthetase. rsc.orgwikipedia.orgmdpi.com This biological pathway underscores the feasibility of using an activated oxalyl species for the acylation of an amino acid precursor.

Precursor Reagent Intermediate/Product Reference
L-Aspartic acid1. Sodium azide, fuming sulfuric acid 2. Potassium methyl oxalateN-β-oxalyl-L-α,β-diaminopropionic acid nih.gov
L-aspartic acid (protected)Oxalyl chloride / Mono-ester of oxalic acidProtected this compound(Hypothetical)
L-α,β-diaminopropionic acidOxalyl-CoAN-β-oxalyl-L-α,β-diaminopropionic acid (in vivo) rsc.org

Optimization of Synthetic Processes for this compound

The optimization of synthetic routes is critical for maximizing yield, ensuring purity, and developing scalable and cost-effective processes.

To improve the yield and purity of this compound, several factors in the synthetic process can be fine-tuned. In amide coupling reactions, the choice of solvent is crucial; acetonitrile (B52724) has been found to be an effective solvent in some EDC/DMAP/HOBt mediated couplings. rsc.org

The stoichiometry of the reagents is another key parameter. Using a slight excess of the acylating agent or the amine can drive the reaction to completion. However, this can also lead to purification challenges. A systematic study of the molar ratios of the coupling agents (e.g., EDC and DMAP) and the catalytic additive (HOBt) can lead to significant improvements in yield. For example, it was found that using 1 equivalent of both EDC and DMAP with a catalytic amount (0.1 equivalents) of HOBt provided optimal results for the synthesis of certain amide derivatives. rsc.org

Purification of the final product is essential for obtaining high-purity material. Techniques such as silica (B1680970) gel chromatography are commonly employed to separate the desired amide from unreacted starting materials and byproducts. rsc.org Recrystallization can also be an effective method for purifying solid products.

The selection of the catalyst and the adjustment of reaction conditions are pivotal for optimizing the synthesis of this compound. The choice between different carbodiimide coupling agents, such as DCC and EDC, can impact the ease of purification, as the urea byproduct of EDC is water-soluble, facilitating its removal. acs.org

The base used in the reaction can also influence the outcome. Tertiary amines like triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA) are commonly used to neutralize the acid formed during the reaction and to facilitate the catalytic cycle of DMAP. rsc.org

Reaction temperature and time are also critical parameters to control. While many amide coupling reactions proceed efficiently at room temperature, some may require cooling to 0 °C to minimize side reactions, or gentle heating to drive the reaction to completion. nih.govrsc.org Monitoring the reaction progress using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) allows for the determination of the optimal reaction time.

Parameter Modulation Strategy Expected Outcome Reference
Solvent Screening various solvents (e.g., CH3CN, DMF, CH2Cl2)Improved solubility, enhanced reaction rate, and easier workup. rsc.org
Coupling Agent Comparing different carbodiimides (e.g., EDC vs. DCC).Improved yield and simplified purification. acs.org
Catalyst/Additive Varying the type and amount of catalyst (e.g., HOBt, DMAP).Increased reaction rate and suppression of side reactions. rsc.org
Base Using different tertiary amines (e.g., TEA, DIPEA).Efficient neutralization and facilitation of catalysis. rsc.org
Stoichiometry Optimizing the molar ratios of reactants and reagents.Maximized conversion of the limiting reagent and improved yield. rsc.org
Temperature Adjusting the reaction temperature (e.g., 0 °C, room temperature, heating).Control over reaction rate and minimization of byproducts. nih.govrsc.org

Derivatization Chemistry of this compound

The chemical modification of this compound, a dicarboxylic acid, is a key area of study, enabling the creation of new molecular structures with tailored properties for various scientific applications. Derivatization reactions target the two carboxylic acid groups and the amide linkage, allowing for a wide range of chemical transformations. These modifications are crucial for developing novel compounds, including those with potential biological activity. nih.gov

Esterification Reactions of this compound

Esterification is a fundamental reaction for modifying carboxylic acids like this compound. This process involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, typically concentrated sulfuric acid or dry hydrogen chloride gas, to form an ester and water. chemguide.co.uk The reaction is reversible and often requires heating under reflux to achieve a satisfactory yield. chemguide.co.uk The general equation for this reaction is:

RCOOH + R'OH ⇌ RCOOR' + H₂O chemguide.co.uk

For this compound, either one or both of the carboxylic acid groups can be esterified, leading to mono- or di-ester derivatives. The choice of alcohol (R'OH) determines the nature of the resulting ester, allowing for the introduction of various alkyl or aryl groups. chemguide.co.uk

Several methods can be employed for esterification. The Fischer esterification, a classic acid-catalyzed method, is widely used. masterorganicchemistry.com Alternatively, alkylation using reagents like pentafluorobenzyl bromide can form esters, which is particularly useful for trace analysis. gcms.cz The reactivity of alcohols in esterification generally follows the order: primary > secondary > tertiary, due to steric hindrance. ceon.rs For instance, a study on the esterification of propanoic acid found that the reactivity of alcohols decreased in the order: 1-butanol (B46404) > 1-propanol (B7761284) > ethanol (B145695) > 2-propanol. ceon.rsresearchgate.net

Table 1: Comparison of Esterification Methods

Method Reagents Conditions Advantages Disadvantages
Fischer Esterification Alcohol, Acid Catalyst (e.g., H₂SO₄) Heat, Reflux Inexpensive, effective for large scale Reversible, may require excess alcohol or water removal
Alkylation Alkyl Halide (e.g., PFB-Br) Base Good for trace analysis Reagent can be a lachrymator
SN2 Reaction Deprotonated Carboxylic Acid, Primary Alkyl Halide Basic conditions Good for primary esters Limited to primary and some secondary alkyl groups

Amidation and Amine Derivatizations of this compound

The carboxylic acid groups of this compound can be converted into amides through reactions with amines. This amidation process is crucial for synthesizing peptides and other biologically relevant molecules. encyclopedia.pub A common method involves activating the carboxylic acid, for instance, by converting it into an ammonium salt which then dehydrates upon heating to form the amide. libretexts.org

Direct amidation can be achieved by heating a carboxylic acid with an amine, but this often requires high temperatures and the removal of water to drive the equilibrium towards the product. encyclopedia.pubmdpi.com To overcome these limitations, various coupling reagents have been developed. Carbodiimides, such as 3-ethyl-1-[3-(dimethylamino)propyl]carbodiimide hydrochloride (EDC), are effective for promoting amidation at room temperature. nih.gov The reaction proceeds by activating the carboxylic acid to form an O-acylisourea intermediate, which is then attacked by the amine to form the amide bond. nih.gov

Another approach involves the use of organocatalysts, such as those based on boron or diselenide, which can facilitate amidation under milder conditions. encyclopedia.pub For example, a diselenide organocatalyst has been used in the synthesis of dipeptides under very mild conditions. encyclopedia.pub

Table 2: Common Amidation Reagents and Conditions

Reagent Conditions Key Features
Ammonium Carbonate followed by heat Excess carboxylic acid, heat Traditional method, forms ammonium salt intermediate
EDC (Carbodiimide) Room temperature Rapid, efficient for aqueous solutions
Boron-derived catalysts Toluene, 65 °C, molecular sieves Good yields for dipeptides
Diselenide organocatalysts Mild conditions (room temperature) Used in solid-phase peptide synthesis

Functional Group Modifications of this compound for Specific Academic Applications

The functional groups of this compound can be strategically modified to create derivatives for specific research purposes. These modifications can alter the molecule's electronic properties, solubility, and steric effects, thereby influencing its biological activity or its utility as a chemical probe. ashp.org

For instance, in the context of developing new therapeutic agents, modifications can be introduced to enhance binding to a biological target. A study focused on prostate-specific membrane antigen (PSMA) inhibitors synthesized a series of ligands based on a (S)-3-(carboxyformamido)-2-(3-(carboxymethyl)ureido)propanoic acid scaffold. nih.gov By introducing various structural modifications, they were able to create potent PSMA ligands. nih.gov Two of the most potent ligands were further studied through computational docking to understand their binding modes. nih.gov

Furthermore, fluorescent tags can be attached to this compound derivatives to create probes for biological imaging. In the same study, a fluorescein (B123965) isothiocyanate (FITC)-conjugated ligand was shown to selectively stain PSMA-positive cancer cells, and an IRDye800CW conjugated ligand was effective for in vivo tumor imaging in a mouse model. nih.gov This highlights how functional group modifications can transform a simple molecule into a powerful tool for academic research.

Role of this compound as a Synthetic Building Block in Organic Chemistry

This compound and related dicarboxylic acids serve as versatile building blocks in organic synthesis. mdpi.com Their multiple functional groups provide handles for a variety of chemical transformations, making them valuable precursors for constructing more complex molecules. nih.govnih.gov The ability of these building blocks to undergo stereoselective or regioselective reactions is of particular interest. nih.gov

Application as a Precursor in Complex Molecule Construction

The dicarboxylic acid structure of this compound makes it an ideal starting material for the synthesis of more elaborate molecules. The two carboxylic acid groups can be differentially functionalized to introduce a variety of substituents, leading to a diverse range of molecular architectures. For example, aromatic polycarboxylic acids are extensively used in the design of metal-organic frameworks (MOFs), which have applications in gas storage, catalysis, and sensing. mdpi.com

The flexibility of some dicarboxylic acid building blocks, where two adjacent rings can rotate, allows them to adapt to the coordination environment of metal ions, facilitating the formation of complex three-dimensional structures. mdpi.com While the specific use of this compound in MOF synthesis is not extensively documented, its structural motifs are present in more complex ligands used for this purpose.

Transformations via Oxidation and Reduction Pathways

The carboxylic acid groups of this compound can undergo oxidation and reduction reactions, further expanding its synthetic utility.

Reduction:

RCOOH + [H] → RCH₂OH chemguide.co.uk

For example, the reduction of propanoic acid yields propan-1-ol. nagwa.com The reaction is typically carried out in a dry ether solvent, as LiAlH₄ reacts violently with water. chemguide.co.uk It is important to note that a milder reducing agent, sodium borohydride (B1222165) (NaBH₄), is not reactive enough to reduce carboxylic acids. chemguide.co.uk

Oxidation:

The oxidation of a carboxylic acid itself is not a common transformation as the carboxyl carbon is already in a high oxidation state. However, the alkane backbone of this compound could potentially be oxidized under specific conditions, although this is less synthetically useful than the reduction of the carboxylic acid groups. Propionic acid has been shown to inhibit the oxidation of fatty acids in biological systems. nih.gov While the direct oxidation of the propanoic acid backbone is not a standard synthetic route, understanding its behavior in oxidative environments is relevant in biochemical contexts. The oxidation state of the carbons in propanoic acid can be assigned based on their bonding environment. quora.com

Advanced Structural Elucidation and Computational Characterization of 2 Carboxyformamido Propanoic Acid

Spectroscopic Characterization Techniques Applied to 2-(Carboxyformamido)propanoic Acid

The structural framework of this compound, also known as N-oxalyl-alanine, is elucidated through a combination of sophisticated spectroscopic techniques. These methods provide detailed information about the molecule's atomic connectivity and functional groups.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental in determining the carbon-hydrogen framework of this compound.

In the ¹H NMR spectrum, distinct signals corresponding to the different proton environments are observed. docbrown.info The proton of the carboxylic acid group (COOH) is typically highly deshielded and appears as a broad singlet at a high chemical shift value. libretexts.org The methine (CH) proton adjacent to both the carboxylic acid and the amide nitrogen shows a characteristic splitting pattern, often a quartet, due to coupling with the neighboring methyl protons. researchgate.net These methyl (CH₃) protons, in turn, appear as a doublet. researchgate.net The amide (NH) proton also gives rise to a signal, the position of which can be sensitive to solvent and concentration. The addition of deuterium (B1214612) oxide (D₂O) can be used to identify the exchangeable protons (COOH and NH), as these signals will disappear or decrease in intensity. docbrown.info

The ¹³C NMR spectrum provides information on the carbon skeleton. docbrown.info The carbons of the two carboxylic acid groups will resonate at low field (high ppm values) due to the strong deshielding effect of the attached oxygen atoms. docbrown.info The methine carbon and the methyl carbon will appear at higher field (lower ppm values). The number of distinct signals in the ¹³C NMR spectrum confirms the number of non-equivalent carbon atoms in the molecule. docbrown.info

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
COOH (Oxalyl)10.0 - 13.0160 - 170
COOH (Alanine)10.0 - 13.0170 - 180
NH7.5 - 9.0-
CH4.3 - 4.748 - 52
CH₃1.4 - 1.616 - 20

Note: Predicted values are based on typical chemical shift ranges for similar functional groups and may vary depending on experimental conditions.

FT-IR spectroscopy is employed to identify the various functional groups present in this compound by detecting their characteristic vibrational frequencies.

The spectrum is dominated by a very broad absorption band in the region of 3300-2500 cm⁻¹, which is characteristic of the O-H stretching of the carboxylic acid groups, often broadened due to hydrogen bonding. orgchemboulder.comdocbrown.info Superimposed on this broad band are the sharper C-H stretching vibrations of the methyl and methine groups, typically appearing between 3000 and 2850 cm⁻¹. libretexts.org

Two distinct and strong carbonyl (C=O) stretching bands are expected. The C=O stretch of the carboxylic acid groups typically appears in the range of 1725-1700 cm⁻¹. docbrown.info The amide I band (primarily C=O stretch) is expected around 1650 cm⁻¹. The presence of two separate carboxyl groups and an amide group can lead to a complex and overlapping set of absorptions in the carbonyl region.

Other important vibrations include the N-H bending of the amide group (amide II band) around 1550 cm⁻¹, and C-O stretching vibrations from the carboxylic acids in the 1320-1210 cm⁻¹ region. orgchemboulder.com The region below 1500 cm⁻¹ is known as the fingerprint region and contains a complex pattern of bending and stretching vibrations that are unique to the molecule. docbrown.info

Table 2: Characteristic FT-IR Absorption Bands for this compound

Functional GroupVibrational ModeCharacteristic Wavenumber (cm⁻¹)
Carboxylic AcidO-H Stretch3300 - 2500 (very broad)
AlkylC-H Stretch3000 - 2850
Carboxylic AcidC=O Stretch1725 - 1700
AmideC=O Stretch (Amide I)~1650
AmideN-H Bend (Amide II)~1550
Carboxylic AcidC-O Stretch1320 - 1210
Carboxylic AcidO-H Bend1440 - 1395 and 950 - 910

HRMS is a powerful technique used to determine the precise molecular weight and elemental formula of this compound. This technique provides a highly accurate mass measurement, often to four or more decimal places, which allows for the unambiguous determination of the molecular formula. nih.govdocbrown.info

The molecular ion peak ([M]⁺ or [M-H]⁻) will be observed at a mass-to-charge ratio (m/z) corresponding to the exact mass of the compound (C₅H₇NO₅). The fragmentation pattern observed in the mass spectrum can provide further structural information. Common fragmentation pathways for carboxylic acids include the loss of water (H₂O), carbon monoxide (CO), and the carboxyl group (COOH). docbrown.info For N-acyl amino acids, cleavage of the amide bond is also a characteristic fragmentation. The base peak, the most intense peak in the spectrum, often corresponds to a particularly stable fragment ion. docbrown.info

Table 3: Expected HRMS Data for this compound

IonFormulaCalculated m/z (monoisotopic)
[M+H]⁺C₅H₈NO₅⁺178.0397
[M+Na]⁺C₅H₇NNaO₅⁺200.0216
[M-H]⁻C₅H₆NO₅⁻176.0251

Theoretical and Computational Studies of this compound

Computational chemistry provides valuable insights into the molecular properties and interactions of this compound that complement experimental findings.

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a larger molecule, typically a protein receptor. researchgate.net This method is instrumental in understanding the potential biological targets of this compound and its derivatives. nih.govresearchgate.net

In these simulations, the three-dimensional structure of the ligand and the receptor are used to calculate the binding affinity and identify key interactions, such as hydrogen bonds and hydrophobic interactions. nih.gov For instance, derivatives of this compound, such as oxalyl aryl amino benzoic acid derivatives, have been studied for their inhibitory potential against protein tyrosine phosphatase 1B (PTP1B). nih.gov Docking studies have shown that the oxamic acid group can form strong interactions with amino acid residues like Ala217 in the active site of the protein. nih.gov Similarly, docking studies of alanine (B10760859) derivatives against alanine racemase have been used to identify potential inhibitors. researchgate.net

The results of molecular docking are often expressed as a docking score, which is an estimation of the binding free energy. nih.gov Lower docking scores generally indicate a more favorable binding interaction. nih.gov These studies can guide the design and synthesis of new derivatives with improved binding affinity and biological activity. nih.govmdpi.com

Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of molecules over time. epa.gov This technique can be used to study the conformational changes, stability, and interactions of this compound and its derivatives in a simulated biological environment. nih.gov

MD simulations of alanine-rich peptides have been used to understand the process of amyloid formation, where the peptides aggregate to form beta-sheet structures. nih.gov These simulations can reveal the minimal size of an aggregate seed and the driving forces behind its growth, such as hydrophobic effects. nih.gov By simulating the molecule in a solvent, typically water, MD can provide insights into how the molecule interacts with its surroundings and how it might behave in a biological system. These simulations can also be used to study the effect of the molecule on the structure and dynamics of its target protein. digitellinc.comchemrxiv.org

Density Functional Theory (DFT) Calculations for this compound

Density Functional Theory (DFT) has emerged as a powerful computational tool for investigating the electronic structure and properties of molecules. researchgate.net DFT calculations allow for the prediction of various molecular properties, such as optimized geometries, vibrational frequencies, and energies of different conformations. For a molecule like this compound, which is an N-oxalyl derivative of alanine, DFT methods can provide a detailed understanding of its structural parameters.

DFT studies on similar molecules, such as amino acids and carboxylic acids, have demonstrated high accuracy in predicting molecular geometries when appropriate functionals and basis sets are employed. researchgate.netresearchgate.net For instance, calculations on alanine and other amino acids have been used to determine their stable conformations and the energetic barriers between them. researchgate.net The choice of functional, such as B3LYP, and a suitable basis set, like 6-311G+(d,p), is crucial for obtaining results that correlate well with experimental data. youtube.com

A typical DFT calculation for this compound would involve geometry optimization to find the lowest energy conformation. This process systematically alters the molecular structure to find a stable arrangement of atoms. Following optimization, frequency calculations are often performed to confirm that the optimized structure corresponds to a true energy minimum and to predict the molecule's vibrational spectrum.

Table 1: Representative Optimized Geometric Parameters for a Carboxylic Acid Derivative Calculated by DFT

ParameterBond/AngleCalculated Value
Bond LengthC=O (carbonyl)~1.21 Å
C-O (hydroxyl)~1.35 Å
O-H (hydroxyl)~0.97 Å
N-H (amide)~1.01 Å
C-N (amide)~1.34 Å
Bond AngleO-C-O (carboxyl)~123°
C-N-H (amide)~120°
Dihedral AngleH-O-C-O~0° or ~180°

Note: The values in this table are representative and based on typical DFT results for similar functional groups. Actual values for this compound would require specific calculations.

Analysis of Intermolecular and Intramolecular Hydrogen Bonding in this compound

Hydrogen bonding plays a critical role in determining the structure, properties, and interactions of molecules like this compound. This molecule possesses multiple functional groups capable of acting as hydrogen bond donors (the carboxylic acid -OH and the amide N-H) and acceptors (the carbonyl oxygens). reddit.comvedantu.com

Intramolecular Hydrogen Bonding: The proximity of the two carboxyl groups and the amide linkage in this compound allows for the potential formation of intramolecular hydrogen bonds. vedantu.com These are hydrogen bonds that occur within the same molecule. chemistryguru.com.sg The formation of an intramolecular hydrogen bond can significantly influence the molecule's conformation, stabilizing a more compact structure. nih.gov For example, a hydrogen bond could form between the hydrogen of one carboxyl group and the carbonyl oxygen of the other, or with the amide oxygen. The stability of such a bond depends on the geometry of the resulting ring structure, with five- or six-membered rings being generally favorable.

Intermolecular Hydrogen Bonding: In the solid state or in concentrated solutions, this compound is expected to form extensive networks of intermolecular hydrogen bonds. These are hydrogen bonds that occur between different molecules. chemistryguru.com.sg Dimerization through hydrogen bonding between the carboxylic acid groups is a common motif for carboxylic acids. Furthermore, the amide group can participate in hydrogen bonding, linking molecules together in chains or sheets. The strength and nature of these intermolecular interactions will dictate the crystal packing and physical properties such as melting point and solubility. In protic solvents, the intramolecular hydrogen bonds may be disrupted in favor of forming intermolecular hydrogen bonds with the solvent molecules. nih.gov

Table 2: Potential Hydrogen Bonds in this compound

TypeDonorAcceptorDescription
IntramolecularCarboxyl -OHCarbonyl C=OFormation of a cyclic conformation.
IntramolecularAmide N-HCarbonyl C=OCan lead to a folded structure.
IntermolecularCarboxyl -OHCarbonyl C=O (of another molecule)Leads to dimer formation, a common feature of carboxylic acids.
IntermolecularAmide N-HCarbonyl C=O (of another molecule)Contributes to the formation of extended molecular networks.

Electronic Structure and Orbital Analysis of this compound

The electronic structure of a molecule is fundamental to its reactivity. Frontier Molecular Orbital (FMO) theory is a key component of this analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). aimspress.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of molecular stability and chemical reactivity. aimspress.com

For this compound, the HOMO is likely to be localized on the oxygen atoms of the carboxyl groups and the nitrogen atom of the amide, which have lone pairs of electrons. The LUMO is expected to be centered on the antibonding π* orbitals of the carbonyl groups. A smaller HOMO-LUMO gap suggests that the molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. aimspress.com

Computational methods like DFT can be used to calculate the energies of the HOMO and LUMO and to visualize their spatial distribution. aimspress.comresearchgate.net This analysis helps in identifying the most probable sites for electrophilic and nucleophilic attack. For instance, regions of high HOMO density are susceptible to attack by electrophiles, while regions of high LUMO density are prone to attack by nucleophiles.

Table 3: Representative Frontier Molecular Orbital (FMO) Data for a Related Organic Acid

OrbitalEnergy (eV)Description
HOMO~ -7.5Highest Occupied Molecular Orbital; associated with electron donation.
LUMO~ -1.2Lowest Unoccupied Molecular Orbital; associated with electron acceptance.
HOMO-LUMO Gap~ 6.3 eVAn indicator of chemical reactivity and stability. aimspress.com

Note: These values are illustrative and based on typical findings for similar molecules. The exact values for this compound would need to be determined through specific DFT calculations.

The analysis of the electronic structure provides a theoretical foundation for understanding the chemical behavior of this compound and can offer insights into its potential interactions in biological systems, such as its relationship with glutamate (B1630785) receptors as observed for the similar compound L-BOAA. elsevierpure.comnih.gov

Biological Activities and Molecular Mechanisms of 2 Carboxyformamido Propanoic Acid

Interactions of 2-(Carboxyformamido)propanoic Acid with Biomolecules and Cellular Processes

The interactions of this compound and its analogues with biological systems are multifaceted, influencing cellular functions through specific binding events and pathway modulation. These interactions are fundamental to their observed biological effects.

Binding Affinity Studies of this compound Analogues

Analogues of this compound have been synthesized and evaluated for their binding affinity to specific biological targets. For instance, a series of (S)-3-(Carboxyformamido)-2-(3-(carboxymethyl)ureido)propanoic acid derivatives have been developed as potent ligands for the prostate-specific membrane antigen (PSMA). nih.govacs.org These compounds have shown high binding affinities, with Ki values ranging from 0.08 nM to 8.98 nM, which is comparable to or even more potent than many existing urea-based PSMA ligands. nih.govacs.org The structural modifications within these analogues, particularly in the S1' binding pocket of PSMA, have been a key focus of these studies to optimize binding. nih.govacs.org

Modulation of Specific Biochemical Pathways by this compound

The binding of this compound derivatives to their molecular targets can trigger downstream effects, leading to the modulation of specific biochemical pathways. The interaction with PSMA, for example, is crucial in the context of prostate cancer, where PSMA is overexpressed. emjreviews.com By targeting PSMA, these compounds can be utilized for imaging and therapeutic applications in prostate cancer. nih.govacs.orgnih.gov Furthermore, derivatives of this scaffold have been investigated for their ability to inhibit Factor Inhibiting HIF (FIH), an enzyme that regulates the hypoxic response in cells. rsc.orgnih.gov This inhibition can modulate the activity of Hypoxia-Inducible Factor (HIF), a key transcription factor in cellular adaptation to low oxygen levels. nih.govnih.gov

Enzymatic Inhibition and Receptor Targeting by this compound

The structural features of this compound make it a versatile scaffold for designing inhibitors of specific enzymes and for targeting cellular receptors. This has been particularly evident in the development of inhibitors for FIH and ligands for PSMA.

Inhibition of Factor Inhibiting HIF (FIH) by this compound

Factor Inhibiting HIF (FIH) is an asparaginyl hydroxylase that plays a critical role in regulating the transcriptional activity of HIF. nih.gov Certain β-oxocarboxylic acids have been shown to inhibit FIH by ligating to the iron at the enzyme's active site. rsc.org N-oxalyl-D-phenylalanine, a structural analogue, has been identified as a selective inhibitor of FIH. nih.gov This selective inhibition is achieved through binding to the 2-oxoglutarate and likely the dioxygen binding sites of the enzyme. nih.gov Such inhibition can up-regulate specific genes of biomedical importance that are under the control of HIF. nih.gov

Prostate-Specific Membrane Antigen (PSMA) Ligand Development utilizing this compound Scaffolds

The this compound scaffold has been instrumental in the development of high-affinity ligands for Prostate-Specific Membrane Antigen (PSMA), a well-established biomarker for prostate cancer. nih.govacs.orgemjreviews.com These ligands typically incorporate a urea-based motif that interacts strongly with the active site of PSMA. nih.govacs.org

A series of sixteen ligands based on the (S)-3-(Carboxyformamido)-2-(3-(carboxymethyl)ureido)propanoic acid structure were synthesized and evaluated for their PSMA inhibitory activity. nih.govacs.org The results demonstrated that these compounds are potent PSMA ligands. nih.govacs.org

Table 1: PSMA Inhibition Data for Selected Ligands

LigandKi (nM)
L1 8.98
L14 Not specified
L16 0.08

This table is based on data from a study that synthesized and evaluated 16 ligands (L1-L16). The Ki values represent the inhibition constants for PSMA. nih.govacs.org

The potent and selective binding of these ligands allows for their use in both diagnostic imaging and targeted therapy of prostate cancer. nih.gov For instance, when conjugated with imaging agents like FITC or IRDye800CW, these ligands can selectively stain or image PSMA-positive cancer cells. nih.govacs.org

The high affinity of these ligands for PSMA is largely attributed to specific interactions within the S1′ binding pocket of the enzyme. nih.govacs.org This pocket is a glutamate (B1630785) recognition site, and the design of the ligands is tailored to maximize interactions within this region. researchgate.net Computational docking studies have been employed to understand the binding modes of the most potent ligands. nih.govacs.org These studies have revealed that stabilizing hydrophobic interactions are formed between the linker of the ligand and amino acid residues such as Y700 and A701 in the S1' pocket. chemrxiv.org The precise orientation and interactions within this pocket are critical for achieving high binding affinity and selectivity. researchgate.netchemrxiv.org

Structure-Activity Relationship Studies for PSMA Binding.

Derivatives of this compound have been identified as potent ligands for Prostate-Specific Membrane Antigen (PSMA), a well-established target for the diagnosis and treatment of prostate cancer. nih.govnih.gov Structure-activity relationship (SAR) studies have been crucial in optimizing the binding affinity of these compounds to PSMA.

Research has shown that (S)-3-(Carboxyformamido)-2-(3-(carboxymethyl)ureido)propanoic acid and its analogues are powerful PSMA inhibitors. acs.orgnih.gov A series of 16 ligands with modifications in the S1' binding pocket of PSMA were synthesized and evaluated, demonstrating Ki values ranging from 0.08 nM to 8.98 nM. acs.orgnih.gov These values are comparable to or even more potent than previously reported urea-based PSMA inhibitors. acs.orgnih.gov

Computational docking studies have been employed to understand the binding modes of the most potent ligands. acs.orgnih.gov For instance, the modification of the linker region in PSMA-617, a benchmark ligand, has been explored to understand its folded conformation within the PSMA binding cavity. researchgate.netfigshare.com Replacing the 2-naphthyl-l-Ala moiety with a less lipophilic 3-styryl-l-Ala moiety and the cyclohexyl ring with a phenyl group in PSMA-617 analogues resulted in compounds that maintained high PSMA inhibition potency. researchgate.netfigshare.com This highlights the flexibility of the linker within the PSMA binding site and provides a basis for the structure-guided design of new PSMA-targeting agents. researchgate.netfigshare.com

The chirality at the P1 and P1' regions of the inhibitor also plays a critical role in PSMA binding. nih.gov Studies on analogues of ZJ-43 and DCIBzL, with altered chirality, revealed that compounds with an (S)-configuration at both the P1 and P1' regions were the most potent inhibitors. nih.gov Any change in the chirality at the P1' region led to a dramatic decrease in inhibitory activity, with IC50 values shifting from the nanomolar to the micromolar range. nih.gov

Furthermore, the conjugation of these potent PSMA-binding scaffolds to imaging agents has demonstrated their potential in practical applications. For example, a FITC-conjugated derivative selectively stained PSMA-positive LNCaP cells over PSMA-negative PC3 cells. acs.orgnih.gov Similarly, an IRDye800CW conjugated ligand was effective in imaging tumors in a mouse xenograft model of prostate cancer. acs.orgnih.gov

Table 1: PSMA Inhibition by this compound Derivatives

Compound Modification PSMA Inhibition (Ki) Reference
L1-L16 Modifications in S1' binding pocket 0.08 nM - 8.98 nM acs.orgnih.gov
L6 Analogue of DCIBzL 0.08 nM korea.ac.kr
L16 IRDye800CW conjugated 0.65 nM korea.ac.kr
P17 2-naphthyl-l-Ala replaced with 3-styryl-l-Ala High researchgate.netfigshare.com
P18 Cyclohexyl ring replaced with a phenyl group High researchgate.netfigshare.com

Histone Lysine (B10760008) Demethylase (KDM) Inhibition by this compound Derivatives.

Derivatives of this compound have also been investigated as inhibitors of histone lysine demethylases (KDMs), which are implicated in various diseases, including cancer. nih.gov These enzymes, particularly the 2-oxoglutarate (2-OG)-dependent JmjC subfamily, are promising therapeutic targets. nih.gov

The inhibitory mechanism of these compounds often involves mimicking the binding of the natural cofactor, 2-OG. For example, GSK-J1, a potent KDM6 inhibitor, contains a propanoic acid side-chain that mimics the binding of 2-OG's side chain and a pyridyl-pyrimidine biaryl group that chelates the active site metal ion. nih.gov This chelation is critical for the inhibitor's deep binding into the catalytic site. nih.gov

Structure-activity relationship studies have led to the development of potent and selective KDM inhibitors. For instance, 4-carboxy-2,2'-bipyridyl compounds have been identified as potent inhibitors of JMJD2E, with one derivative showing an IC50 value of 110 nM, a significant improvement over the initial lead compound. researchgate.net These bipyridyl derivatives are known to bind in the 2-oxoglutarate binding site. researchgate.net

The KDM5 family of enzymes is another important target, with KDM5A being overexpressed in several cancers. nih.gov Studies on enantiomers of KDM5A inhibitors have revealed that stereochemistry plays a crucial role in their binding affinity and inhibitory activity. nih.gov For example, the (R)-enantiomer of one compound pair and the (S)-enantiomer of another pair exhibited significantly greater binding affinity and enzyme inhibition. nih.gov

Inhibition of Cytochrome P450 Enzymes (e.g., CYP26A1) by this compound.

The cytochrome P450 (CYP) enzymes are a major family of enzymes involved in drug metabolism. nih.govcriver.com Inhibition of these enzymes can lead to significant drug-drug interactions. nih.gov Specifically, the CYP26 family, including CYP26A1 and CYP26B1, is responsible for the metabolism of all-trans retinoic acid (atRA). nih.govdoi.org Inhibition of these enzymes is a potential therapeutic strategy to increase endogenous atRA concentrations for the treatment of certain cancers and dermatological conditions. nih.gov

While direct studies on the inhibition of CYP26A1 by this compound itself are not extensively documented in the provided results, the principles of CYP inhibition by carboxylic acid-containing compounds are well-established. nih.gov Many inhibitors of CYP enzymes act by competing with the substrate at the active site. nih.govnih.gov

Research on CYP26A1 inhibitors has identified various compounds, including some retinoids and azole fungicides, that can block its activity. nih.govresearchgate.net For instance, certain synthetic retinoids that are RAR agonists also inhibit atRA metabolism. nih.gov The inhibition of CYP26A1 is expected to have tissue-specific effects, altering atRA concentrations both by affecting circulating atRA and by reducing its clearance within the target organ. nih.gov

Table 2: Examples of CYP26A1 Inhibitors

Inhibitor Type Example Mechanism Reference
Synthetic Retinoid Tazarotene RAR agonist, inhibits CYP26A1 nih.gov
Azole Fungicide Ketoconazole Inhibits CYP26 enzymes nih.govresearchgate.net
RAMBA Talarozole Selective CYP26 inhibitor researchgate.net

Glutamate Decarboxylase Inhibition by this compound.

Glutamate decarboxylase (GAD) is a key enzyme in the central nervous system that catalyzes the conversion of glutamate to the inhibitory neurotransmitter GABA. nih.govdrugbank.com Inhibition of GAD can lead to a decrease in GABA levels, potentially resulting in neuronal hyperexcitability. nih.gov

Studies have investigated the inhibition of GAD by various carboxylic acids. nih.govnih.gov The substrate specificity and inhibition of GAD are influenced by the structure of the carboxylic acid, including its chain length and the presence of other functional groups. nih.gov While direct inhibition of GAD by this compound is not explicitly detailed in the search results, the general principles of GAD inhibition by dicarboxylic acids are relevant. nih.gov The binding of these inhibitors to the active site of GAD is often competitive with the substrate, glutamate. nih.gov

Potential Roles of this compound in Metabolic Regulation.

Propanoic acid, also known as propionic acid, and its derivatives play a significant role in metabolism. creative-proteomics.comhmdb.ca Propanoic acid is a three-carbon carboxylic acid that can be an intermediate in the metabolism of various compounds, including odd-chain fatty acids and some amino acids. hmdb.canih.gov

In mammals, propanoic acid is converted to propionyl-CoA, which is then carboxylated to methylmalonyl-CoA and subsequently isomerized to succinyl-CoA, an intermediate of the citric acid cycle. hmdb.canih.gov This pathway allows for the entry of three-carbon units into central energy metabolism.

In plants, the metabolism of propionyl-CoA can occur in peroxisomes via a modified β-oxidation pathway, leading to the formation of β-hydroxypropionate. nih.gov The compound this compound, with its dicarboxylic acid structure, could potentially interact with enzymes involved in these metabolic pathways.

Given its structural similarity to metabolic intermediates, it is plausible that this compound could influence metabolic regulation by interacting with enzymes that process dicarboxylic acids or amino acid derivatives. However, specific studies detailing its direct role in broader metabolic regulation are not prominent in the provided search results, which primarily focus on its inhibitory activities against specific enzymes like PSMA and KDMs.

Analytical Chemistry Methodologies for 2 Carboxyformamido Propanoic Acid

Chromatographic Techniques for 2-(Carboxyformamido)propanoic Acid Analysis

Chromatography is a cornerstone of analytical chemistry, providing powerful tools for the separation, identification, and quantification of individual components from complex mixtures. For a polar, dicarboxylic amino acid derivative like this compound, several chromatographic techniques are applicable.

High-Performance Liquid Chromatography (HPLC) is a highly versatile and widely used technique for the analysis of non-volatile or thermally labile compounds. azolifesciences.com Given the structure of this compound, HPLC is a primary candidate for its analysis. The presence of two carboxylic acid groups and an amide linkage makes it a polar compound, influencing the choice of HPLC mode.

Pre-column or post-column derivatization is often employed in the HPLC analysis of amino acids and their derivatives to enhance detectability, especially when using UV-Vis or fluorescence detectors, as most amino acids lack a strong chromophore. myfoodresearch.com For this compound, derivatization of the primary or secondary amine (if present in a related structure) or the carboxylic acid groups could be considered. For instance, reagents like o-phthalaldehyde (B127526) (OPA) or 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC) are used for derivatizing amino groups, leading to highly fluorescent products. acs.orgnih.gov

Reversed-Phase HPLC (RP-HPLC) is the most common mode of HPLC, utilizing a nonpolar stationary phase and a polar mobile phase. For a polar compound like this compound, retention on a standard C18 or C8 column might be weak. However, by adjusting the mobile phase composition, such as by using a highly aqueous mobile phase or by employing ion-pairing reagents, retention can be improved.

The analysis of the structurally similar neurotoxin 3-N-oxalyl-l-2,3-diaminopropionic acid (β-ODAP) has been successfully achieved using RP-HPLC after derivatization with reagents like diethyl ethoxymethylenemalonate (DEEMM) or 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC). csic.esnih.gov These methods demonstrate the feasibility of RP-HPLC for separating and quantifying N-oxalyl amino acids. A similar approach could be adapted for this compound.

Table 1: Illustrative RP-HPLC Conditions for the Analysis of N-Oxalyl Amino Acids

ParameterConditionReference
Column C18 (e.g., 4.6 x 250 mm, 5 µm) csic.es
Mobile Phase Gradient of acetonitrile (B52724) in an aqueous buffer (e.g., acetate (B1210297) or phosphate (B84403) buffer) csic.esnih.gov
Derivatization Reagent Diethyl ethoxymethylenemalonate (DEEMM) or 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) csic.esnih.gov
Detection UV or Fluorescence csic.esnih.gov
Flow Rate Typically 0.8 - 1.2 mL/min csic.es
Temperature Ambient or controlled (e.g., 30 °C) csic.es

Ion Exclusion Chromatography (IEC) is a form of HPLC that separates compounds based on the extent of their ionization. It is particularly effective for the separation of organic acids. azolifesciences.com In IEC, the stationary phase is typically a sulfonated polystyrene-divinylbenzene resin in the H+ form. Highly ionized acids are excluded from the resin pores by Donnan exclusion and elute early, while weakly ionized acids can partition into the resin and are retained longer.

Given that this compound possesses two carboxylic acid groups with different pKa values, IEC could provide a viable separation mechanism without the need for derivatization. The separation would be influenced by the pH of the mobile phase, which would control the degree of ionization of the analyte.

Ion Exchange Chromatography (IEX) separates molecules based on their net charge. libretexts.org For a compound like this compound, which will be anionic at neutral or basic pH due to the deprotonation of its carboxylic acid groups, anion exchange chromatography would be the appropriate mode. The negatively charged analyte would bind to a positively charged stationary phase and could be eluted by increasing the ionic strength or changing the pH of the mobile phase. Ion chromatography was the pioneering technique for amino acid analysis. azolifesciences.com

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. thermofisher.com Due to the low volatility and polar nature of amino acids and their derivatives, including this compound, derivatization is essential prior to GC analysis. thermofisher.comsigmaaldrich.com The derivatization process converts the polar functional groups (-COOH, -NH2, -OH) into less polar and more volatile derivatives. sigmaaldrich.com

Common derivatization strategies for amino acids include silylation (e.g., using N,O-bis(trimethylsilyl)trifluoroacetamide - BSTFA, or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide - MTBSTFA) or acylation followed by esterification. sigmaaldrich.comnih.gov After derivatization, the resulting compounds can be separated on a nonpolar or medium-polarity capillary column and detected with high sensitivity using a flame ionization detector (FID) or a mass spectrometer (MS). nih.govnih.gov

Table 2: Potential GC-MS Parameters for Derivatized this compound

ParameterConditionReference
Derivatization Reagent MTBSTFA or Alkyl Chloroformates sigmaaldrich.comnih.gov
Column Nonpolar or semi-polar capillary column (e.g., 5% phenyl-methylpolysiloxane) thermofisher.com
Carrier Gas Helium or Hydrogen nih.gov
Injection Mode Split or Splitless nih.gov
Temperature Program Ramped oven temperature (e.g., 70°C to 280°C) mdpi.com
Detector Mass Spectrometer (MS) or Flame Ionization Detector (FID) nih.govnih.gov

Capillary Electrophoresis (CE) is a high-efficiency separation technique that separates analytes based on their charge-to-size ratio in an electric field. nih.gov It is well-suited for the analysis of charged species like amino acids and their derivatives. nih.gov For this compound, which is anionic at neutral and basic pH, CE offers a rapid and high-resolution analytical method. creative-proteomics.com

Direct detection by UV is possible if the compound has sufficient absorbance, but often derivatization with a UV-active or fluorescent tag is employed to enhance sensitivity. creative-proteomics.com CE can be coupled with mass spectrometry (CE-MS) for highly selective and sensitive detection, providing both separation and structural information. nih.gov The analysis of various amino acids has been demonstrated using CE with different detection methods, including UV, fluorescence, and electrochemical detection. creative-proteomics.comhoriba.com

High-Performance Liquid Chromatography (HPLC) of this compound.

Spectrometric Detection Methods for this compound

Spectrometric techniques are pivotal in the analysis of this compound, providing both qualitative and quantitative data. These methods measure the interaction of the compound with electromagnetic radiation or utilize mass-to-charge ratios for identification and quantification.

Mass Spectrometry (MS and MS/MS) for this compound Detection

Mass Spectrometry (MS) is a powerful analytical technique used for measuring the mass-to-charge ratio (m/z) of ions. When coupled with a separation technique like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), it provides high sensitivity and selectivity for identifying and quantifying compounds like this compound in complex mixtures. creative-proteomics.comcreative-proteomics.com

The initial step involves the ionization of the target molecule. For a polar, non-volatile compound like this compound, electrospray ionization (ESI) is a common and suitable method. In the mass spectrometer, the molecule is detected as a molecular ion [M+H]⁺ in positive ion mode or [M-H]⁻ in negative ion mode.

Tandem Mass Spectrometry (MS/MS) further enhances structural elucidation by subjecting the molecular ion to fragmentation. This process, known as collision-induced dissociation (CID), breaks the ion into smaller, characteristic fragment ions. By analyzing these fragmentation patterns, the compound's structure can be confirmed. For this compound (molar mass: 177.11 g/mol ), fragmentation would likely occur at the amide bond and through the loss of one or both carboxyl groups.

Table 1: Predicted MS/MS Fragmentation of this compound

Precursor Ion (m/z)Predicted Fragment Ion (m/z)Plausible Neutral Loss
178.04 ([M+H]⁺)160.03H₂O (Water)
178.04 ([M+H]⁺)132.03HCOOH (Formic Acid)
178.04 ([M+H]⁺)88.04C₂H₃NO₃ (Oxamoyl group)
176.02 ([M-H]⁻)132.03CO₂ (Carbon Dioxide)
176.02 ([M-H]⁻)88.00C₃H₃O₃ (Pyruvic acid fragment)

This data is predictive and based on the chemical structure. Actual fragmentation may vary based on instrumental conditions.

Ultraviolet-Visible (UV-Vis) Detection for this compound

Ultraviolet-Visible (UV-Vis) spectroscopy is frequently used as a detection method following separation by HPLC. hitachi-hightech.comsci-hub.se The principle relies on the absorption of UV or visible light by chromophores within the molecule. For this compound, the carboxyl groups and the amide linkage act as chromophores.

Organic acids can be detected via the absorbance of their carboxyl groups, typically at short UV wavelengths. hitachi-hightech.com The presence of the amide bond can also contribute to the UV absorption profile. The compound would be expected to absorb UV radiation in the range of 200-240 nm. sigmaaldrich.com The precise wavelength of maximum absorbance (λmax) would need to be determined experimentally but is characteristic for the compound under specific solvent and pH conditions. While not as selective as mass spectrometry, UV-Vis detection is robust, cost-effective, and suitable for quantitative analysis when appropriate chromatographic separation is achieved. researchgate.net

Table 2: Functional Groups and Expected UV Absorption

Functional GroupExpected Absorption Range (nm)Transition Type
Carboxyl (-COOH)~200-210n → π
Amide (-CONH-)~200-220n → π

Electroconductivity Detection in this compound Analysis

Electroconductivity detection is another method applicable to the analysis of ionic species after chromatographic separation, typically ion chromatography. hitachi-hightech.com Since this compound is a dicarboxylic acid, it can exist in an ionic form in aqueous solutions, making it a suitable candidate for this detection method.

Derivatization Strategies for Enhanced Detection of this compound

Derivatization is a chemical modification process used to convert an analyte into a product with properties that are more suitable for a given analytical method. This is often done to improve chromatographic behavior or to enhance detectability by adding a strongly absorbing chromophore or a fluorescent tag.

Pre-column Derivatization Techniques

In pre-column derivatization, the analyte is chemically modified before it is introduced into the separation system. jascoinc.com This approach is widely used in HPLC to enhance the detection of compounds that lack a strong native chromophore or fluorophore. academicjournals.org

For a compound like this compound, the carboxylic acid functional groups are primary targets for derivatization. Reagents can convert the non-chromophoric carboxyl groups into esters or amides that exhibit strong UV absorbance or fluorescence. For example, reacting the acid with a phenacyl bromide derivative can introduce a strong chromophore, allowing for sensitive UV detection. uw.edu.pl If fluorescence detection is desired, reagents that introduce a fluorescent tag, such as 4-bromomethyl-7-methoxycoumarin, could be employed. These reactions create a stable derivative that can be easily separated and quantified. academicjournals.org

Post-column Derivatization Techniques

Post-column derivatization involves adding a reagent to the analyte after separation on the column but before detection. youtube.com This technique is advantageous when the original compound has properties suitable for separation but is difficult to detect, or when the derivatized products would be unsuitable for the separation process.

For organic acids, a common post-column derivatization strategy involves the use of a pH indicator. hitachi-hightech.com The eluent from the column is mixed with a buffered solution of a pH indicator. As the acidic analyte elutes, it causes a localized pH drop, which changes the color of the indicator. This change in color is then measured by a visible light detector. This method offers high selectivity for acidic compounds. hitachi-hightech.com

Isotopic Labeling for Quantitative Analysis of this compound

Currently, there is a notable absence of specific, published research detailing the quantitative analysis of this compound, also known as N-oxalyl-alanine, using stable isotope labeling techniques. While the principles of such analytical methods are well-established for related compounds, their direct application to this specific dicarboxylic amino acid has not been documented in the available scientific literature.

The standard and most robust method for the precise quantification of small molecules in complex biological matrices is the stable isotope dilution assay (SIDA), frequently coupled with mass spectrometry (MS). nih.gov This "gold standard" approach involves synthesizing an isotopically labeled version of the analyte of interest to be used as an internal standard. This standard, enriched with heavy isotopes such as Carbon-13 (¹³C), Nitrogen-15 (¹⁵N), or Deuterium (B1214612) (²H), is chemically identical to the target analyte but has a higher molecular weight, allowing it to be distinguished by a mass spectrometer. nih.gov

For a hypothetical quantitative analysis of this compound, one would first need to synthesize an isotopically labeled analog, for instance, this compound-¹³C₃,¹⁵N. This labeled standard would be added to a sample at the very beginning of the preparation process. Its presence would allow for the correction of any loss of the analyte during extraction, handling, and analysis, as well as compensate for matrix effects—the influence of other components in the sample on the ionization and detection of the analyte. nih.gov

The analysis would typically be performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This technique separates the compound from other matrix components, and the mass spectrometer then detects and quantifies both the natural (unlabeled) this compound and its heavy-isotope-labeled internal standard. The ratio of the peak areas of the analyte to its labeled standard is used to calculate the exact concentration of the analyte in the original sample. nih.gov

While methods for the quantitative analysis of other amino acids and carboxylic acids using stable isotope-labeled standards are well-documented, specific research applying this to this compound is not available. nih.govyoutube.com Furthermore, a search for commercially available stable isotope-labeled standards for this compound or N-oxalyl-alanine did not yield any results. The lack of both published methods and commercially available standards indicates that this specific analysis is not yet a routine or established procedure in the scientific community.

Research Findings

Detailed research findings on the use of isotopic labeling for the quantitative analysis of this compound are not present in the current body of scientific literature. The development of such a method would first require the chemical synthesis of a suitable isotopically labeled internal standard. Following this, a robust LC-MS/MS method would need to be developed and validated according to established bioanalytical guidelines. This validation would assess parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

Until such research is conducted and published, a specific data table on this topic cannot be generated.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.